1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
Overview
Description
“1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate” is a chemical compound with the CAS Number: 1251008-98-6 . It has a molecular weight of 389.49 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H31N3O4/c1-20(2,3)28-18(25)23-12-9-21(10-13-23)16-22-11-14-24(21)19(26)27-15-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 389.49 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available sources.Scientific Research Applications
Synthesis and Structural Analysis
1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate and its derivatives are pivotal in the synthesis and structural analysis of complex organic compounds. For instance, the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles demonstrates the compound's versatility in producing heterocyclic chemistries. This synthesis relies on the direct annulation of primary amines with resin-bound bismesylates, highlighting the compound's role in facilitating heterocycle cleavage under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Crystallographic Studies
Crystallographic studies provide insights into the molecular symmetry and structure of spiro-compounds, including this compound derivatives. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate reveals mirror symmetry and a chair conformation of the hexahydropyrimidine ring, underscoring the compound's significance in structural chemistry and material science (Dong et al., 1999).
Chemical Synthesis and Modification
Chemical synthesis and modification of this compound lead to the development of novel organic compounds with potential therapeutic applications. The synthesis of 1,4,9-triazaspiro[5.5]undecane and its derivatives through bromination and cyanoethylation demonstrates its utility in producing mono- and di-substituted derivatives, facilitating the exploration of new pharmaceuticals and materials (Kuroyan et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
1-O-benzyl 9-O-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-20(2,3)28-18(25)23-12-9-21(10-13-23)16-22-11-14-24(21)19(26)27-15-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGPGLBEKGNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCN2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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